BI-811283 BI-811283 BI 811283 is a small molecule inhibitor of the serine/threonine protein kinase Aurora kinase with potential antineoplastic activity. Aurora kinase inhibitor BI 811283 binds to and inhibits Aurora kinases, resulting in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0521160
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BI-811283

CAS No.:

Cat. No.: VC0521160

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BI-811283 -

Specification

IUPAC Name NONE
Appearance Solid powder

Introduction

Chemical Properties and Structure

BI-811283 has a defined chemical structure with properties that enable its function as a selective Aurora B kinase inhibitor. The molecular formula of BI-811283 is C28H38F3N7O2, giving it a molar mass of 561.654 g·mol−1 . This molecular configuration allows the compound to interact specifically with the ATP binding pocket of Aurora B kinase, enabling its inhibitory function.

The structural characteristics of BI-811283 contribute to its pharmacological profile, including its bioavailability, half-life, and tissue distribution. As an adenosine triphosphate-competitive inhibitor, BI-811283 demonstrates reversible binding to Aurora B kinase with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 9 nM . This high potency is essential for achieving therapeutic effects at clinically achievable concentrations.

Physical and Chemical Properties

PropertyValue
Chemical FormulaC28H38F3N7O2
Molar Mass561.654 g·mol−1
Aurora B Kinase IC509 nM
Inhibition TypeATP-competitive, reversible
Functional ClassSmall molecule kinase inhibitor

Mechanism of Action

Aurora B Kinase Inhibition

BI-811283 functions through a well-defined mechanism of action, selectively binding to the ATP binding pocket of Aurora B kinase (also known as STK12), thereby inhibiting its enzymatic activity . This inhibition disrupts the normal function of Aurora B kinase in regulating chromosome alignment, movement, and separation during mitosis. The high selectivity of BI-811283 for Aurora B kinase is crucial for its targeted anti-cancer effects while potentially limiting off-target toxicities.

Effects on Cell Division

In preclinical studies, treatment with BI-811283 demonstrated a rapid reduction in phosphorylated histone H3 (pHH3), a direct substrate of Aurora B kinase, within one hour of administration . This reduction serves as a pharmacodynamic marker of Aurora B kinase inhibition. Following treatment, polyploidy was observed in up to 80% of cells after 48 hours, with a subset of these cells subsequently becoming senescent or undergoing apoptosis . This mechanism creates a therapeutic window for selectively targeting rapidly dividing cancer cells while potentially minimizing effects on normal tissues.

Clinical Development

Phase I Studies

The clinical development of BI-811283 has progressed through Phase I trials, which have been critical in establishing the safety profile, pharmacokinetics, and preliminary efficacy of this compound. A key Phase I dose-escalation study investigated BI-811283 in patients with advanced solid tumors, implementing two different treatment schedules to determine the optimal dosing regimen .

In this study, patients with advanced, nonresectable, and/or metastatic solid tumors were randomized to one of two treatment schedules: a 4-week schedule (Schedule A) or a 3-week schedule (Schedule B) . A total of 121 patients were enrolled across both schedules, providing a substantial dataset for evaluating the compound's clinical performance . The study employed a modified 3+3 dose-escalation design with de-escalation capabilities to determine the maximum tolerated dose (MTD) for each schedule.

Dosage and Administration

The starting dose for Schedule A was 5 mg, following FDA guidelines for cytotoxic agents in cancer patients. Dose escalation proceeded in steps of 100% until the first drug-related adverse event of grade ≥2 was observed . Thereafter, escalation steps were limited to ≤50%, and after the first dose-limiting toxicity (DLT), escalation steps were further restricted to no more than 35% of the previous dose .

Maximum Tolerated Dose

Through systematic dose escalation and careful monitoring of toxicities, the maximum tolerated doses (MTDs) were determined for both treatment schedules. For Schedule A (4-week cycle with dosing on Days 1 and 15), the MTD was established at 125 mg . In Schedule B (3-week cycle with dosing on Day 1), the MTD was determined to be 230 mg .

The dose-finding process involved treating patients with escalating doses of BI-811283, ranging from 5 to 140 mg for Schedule A and from 13.5 to 300 mg for Schedule B . Dose-limiting toxicities were primarily hematological events, with grade 4 neutropenia and febrile neutropenia being the most common dose-limiting events . The MTD was defined as the highest dose at which no more than one of six patients experienced a DLT during the first treatment cycle.

Treatment ScheduleDosing RegimenMTDDose Range TestedPrimary DLTs
Schedule ADays 1 and 15 of 4-week cycle125 mg5-140 mgGrade 4 neutropenia, febrile neutropenia
Schedule BDay 1 of 3-week cycle230 mg13.5-300 mgGrade 4 neutropenia, febrile neutropenia, fatigue (Grade 3)

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of BI-811283 has been characterized through clinical studies, providing insights into its absorption, distribution, metabolism, and excretion. Preliminary pharmacokinetic analysis showed that BI-811283 exhibits near-linear pharmacokinetics, with mean half-life (t1/2) ranging from 11.9 to 26 hours . This pharmacokinetic profile supports the 24-hour infusion schedule implemented in clinical trials.

An important finding from pharmacokinetic studies was that the exposure to BI-811283 appeared to be related to patients' pre-dose alpha-1-acid glycoprotein (AGP) levels . This relationship suggests that protein binding, particularly to AGP, plays a significant role in the disposition of BI-811283 in vivo. The protein binding characteristics of drugs can significantly influence their distribution, metabolism, and elimination, making this an important consideration for dosing strategies.

Pharmacodynamic assessments conducted during clinical trials included the measurement of phosphorylated histone H3 (pHH3) in skin biopsies, serving as a biomarker of Aurora B kinase inhibition . A trend toward decreased pHH3 levels was observed with increasing doses of BI-811283, indicating successful target engagement at the administered doses . This pharmacodynamic evidence of Aurora B kinase inhibition provides validation of the compound's mechanism of action in patients.

Adverse EventFrequency (%)CTCAE Grade
Neutropenia17.3%≥3
Leukopenia17.3%≥3
Febrile NeutropeniaObserved as DLT3-4
FatigueObserved as DLT at 105 mg3
Raised Liver Function TestsObserved as DLT at 10 mg≥3

It is noteworthy that BI-811283 was specifically developed to selectively target dividing cells, aiming to reduce the severity of adverse effects typically experienced with traditional cytotoxic anti-cancer agents . This targeted approach appears to have resulted in a generally manageable safety profile, with hematological toxicities being the primary concern requiring monitoring and management.

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